molecular formula C15H16N2O4 B13088518 1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate CAS No. 1956328-48-5

1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate

Cat. No.: B13088518
CAS No.: 1956328-48-5
M. Wt: 288.30 g/mol
InChI Key: RNQRJLYNDBHWAB-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate is a heterocyclic compound that belongs to the class of pyridines. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate typically involves the reaction of 1-Phenyl-2-(pyridin-3-yl)ethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the pyridine ring and the presence of the oxalate group contribute to its unique reactivity and applications .

Properties

CAS No.

1956328-48-5

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

oxalic acid;1-phenyl-2-pyridin-3-ylethanamine

InChI

InChI=1S/C13H14N2.C2H2O4/c14-13(12-6-2-1-3-7-12)9-11-5-4-8-15-10-11;3-1(4)2(5)6/h1-8,10,13H,9,14H2;(H,3,4)(H,5,6)

InChI Key

RNQRJLYNDBHWAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CC=C2)N.C(=O)(C(=O)O)O

Origin of Product

United States

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